Lipophilicity: Bromine vs. Chloro/Fluoro Analogs
The calculated logP of 2-(4-bromophenyl)-4-methylmorpholine is 2.39, reflecting the lipophilicity-enhancing effect of the para-bromine substituent . While experimentally measured logP values for the direct chloro (CAS 83081-14-5) and fluoro (CAS 62243-68-9) analogs are not publicly available in authoritative databases, well-established Hansch substituent constants (π) predict that bromine contributes +0.86 to logP versus +0.71 for chlorine and +0.14 for fluorine on aromatic systems [1]. This translates to an estimated logP of approximately 2.1–2.3 for the chloro analog and approximately 1.5–1.7 for the fluoro analog, indicating that 2-(4-bromophenyl)-4-methylmorpholine is the most lipophilic in the series [1]. Higher lipophilicity can enhance passive membrane permeability but may also increase non-specific binding and reduce aqueous solubility [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 2.39 (calculated) [2] |
| Comparator Or Baseline | 4-Chloro analog: estimated logP ~2.1–2.3; 4-Fluoro analog: estimated logP ~1.5–1.7 (based on Hansch π constants of Br = +0.86, Cl = +0.71, F = +0.14) [1] |
| Quantified Difference | ΔlogP (Br vs. Cl) ≈ +0.16 to +0.29; ΔlogP (Br vs. F) ≈ +0.69 to +0.89 |
| Conditions | Calculated logP (XLogP3); π values from octanol/water partition system (Hansch approach) |
Why This Matters
Lipophilicity differences of this magnitude can alter membrane permeability, non-specific protein binding, and in vivo distribution, making the bromo compound the preferred choice when higher logP is required for target engagement in lipophilic environments.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. View Source
- [2] yybyy.com. (n.d.). 2-(4-Bromophenyl)-4-methylmorpholine: Compound Information. Retrieved from https://www.yybyy.com View Source
